Sporidesmin J

Description

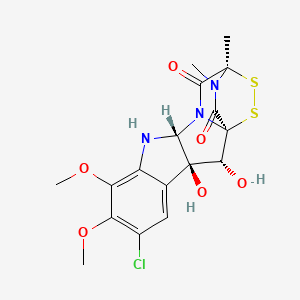

Structure

2D Structure

3D Structure

Properties

CAS No. |

69799-25-3 |

|---|---|

Molecular Formula |

C17H18ClN3O6S2 |

Molecular Weight |

459.9 g/mol |

IUPAC Name |

(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C17H18ClN3O6S2/c1-15-13(23)21-12-16(25,11(22)17(21,29-28-15)14(24)20(15)2)6-5-7(18)9(26-3)10(27-4)8(6)19-12/h5,11-12,19,22,25H,1-4H3/t11-,12-,15-,16-,17-/m1/s1 |

InChI Key |

QMMDQXDENCYFDX-UNTBTUBKSA-N |

SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4)OC)OC)Cl)O |

Isomeric SMILES |

C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4)OC)OC)Cl)O |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4)OC)OC)Cl)O |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation

Spectroscopic Methodologies for Structural Assignment

A range of spectroscopic techniques has been crucial in deciphering the complex architectures of sporidesmins, including Sporidesmin (B73718) J and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for determining the detailed connectivity and stereochemistry of complex natural products like sporidesmins biologists.comresearchgate.net. The analysis of ¹³C NMR spectra, often complemented by proton-decoupled experiments and two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of individual carbon atoms within the molecule researchgate.net. These studies provide critical information about the presence of specific functional groups, the degree of unsaturation, and the spatial arrangement of atoms. For instance, ¹³C NMR analysis of sporidesmin and its derivatives has revealed characteristic chemical shifts for carbons involved in the epidithio bridge, with notable downfield shifts observed for carbons bonded to sulfur upon cleavage of the S-S bond researchgate.net. NMR has also been employed to characterize novel sporidesmin derivatives, aiding in the elucidation of their unique structural modifications ebi.ac.uk. Furthermore, NMR titration studies have been utilized to investigate the interactions of sporidesmin A with metal ions, offering insights into its coordination chemistry doi.org.

Mass Spectrometry for Metabolite Identification and Profiling

Mass spectrometry (MS) is a vital tool for establishing the molecular weight and elemental composition of sporidesmins, thereby facilitating their identification and the characterization of related metabolites. Techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely employed for this purpose massey.ac.nzresearchgate.netstudiesinmycology.orgnih.gov. These methods enable the detection and quantification of sporidesmins within complex biological samples or crude extracts studiesinmycology.orgnih.gov. For example, UPLC-ESI-MS and UPLC tandem MS have been applied to analyze serum metabolite profiles in animals exposed to sporidesmin, identifying potential biomarkers associated with intoxication massey.ac.nznih.gov. Electrospray mass spectrometry (ESMS) has also proven effective in identifying metal complexes formed by sporidesmin A, such as those with zinc and cadmium, by characterizing the resulting molecular ions doi.orgrsc.org.

X-ray Crystallography in Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for establishing the precise three-dimensional structure of crystalline compounds and, critically, for assigning their absolute configuration researchgate.netmdpi.com. By analyzing the diffraction pattern generated when X-rays interact with a crystal lattice, the exact spatial arrangement of atoms can be meticulously mapped researchgate.netmdpi.com. The presence of heavy atoms, such as sulfur, can enhance this process through the anomalous dispersion effect, which aids in determining absolute stereochemistry mdpi.com. Although specific X-ray crystallographic data for Sporidesmin J may not be widely detailed in general literature, X-ray diffraction studies have successfully confirmed the structures and absolute configurations of related sporidesmin compounds and their derivatives researchgate.netresearchgate.net. For instance, the structure of sporidesmin A 11-hemisuccinate has been unequivocally confirmed through X-ray crystallography ebi.ac.uk. This technique provides invaluable, unambiguous information regarding the spatial orientation of chiral centers, which is essential for understanding the biological activity of these molecules.

Application of Isotopic Labeling in Stereochemical and Structural Studies

Isotopic labeling serves as a powerful strategy for tracing metabolic pathways, elucidating biosynthetic routes, and confirming structural assignments. By incorporating stable or radioactive isotopes into precursor molecules, researchers can track the movement and incorporation of specific atoms or molecular fragments within the sporidesmin structure during its biosynthesis or cellular interactions tandfonline.com.

Studies have utilized isotopes such as carbon-14 (B1195169) (¹⁴C) and sulfur-35 (B81441) (³⁵S) to investigate the biosynthesis of sporidesmins tandfonline.comcore.ac.uk. For example, culturing the fungus Pithomyces chartarum in media supplemented with ¹⁴C-labeled amino acids, including DL-tryptophan-(methylene-¹⁴C), L-alanine-U-¹⁴C, and L-methionine-(methyl-¹⁴C), has enabled the isolation of ¹⁴C-labeled sporidesmin tandfonline.com. The observed patterns of incorporation suggest that tryptophan and alanine (B10760859) serve as key building blocks, with methionine contributing carbon for methyl and methoxyl groups in the sporidesmin structure tandfonline.com. Similarly, ³⁵S labeling has been employed in studies examining the absorption and excretion of sporidesmin in animal models tandfonline.comcore.ac.uk. These isotopic labeling experiments are fundamental for proposing and validating biosynthetic pathways and for understanding the origins of structural variations within the sporidesmin family tandfonline.com.

Synthetic Chemistry and Analogues of Sporidesmin J

Total Synthesis Strategies for Epidithiopiperazine Scaffolds

The synthesis of the epidithiopiperazine (ETP) core, also known as an epidithiodiketopiperazine (ETP), is a significant challenge in organic chemistry due to its complex, sterically congested, and redox-sensitive nature. nih.gov The development of robust synthetic routes is crucial for accessing these molecules for further study.

Development of General Methods for Core Functionality Synthesis

The total synthesis of ETP natural products has been a subject of extensive research, leading to the development of several general strategies. A pivotal moment in this field was the total synthesis of Sporidesmin (B73718) A by Kishi and coworkers in 1973. nih.gov This work introduced a novel strategy utilizing a dithioacetal moiety as a stable protecting group for the disulfide bridge, which could withstand various reaction conditions, allowing for the introduction of thiol groups early in the synthesis. nih.gov

Later methods have focused on the late-stage introduction of the sulfur bridge to avoid issues with its reactivity. Common strategies often involve the construction of a diketopiperazine (DKP) ring, followed by functionalization at the α-positions. researchgate.net Key transformations include:

Late-stage C–H oxidation: Permanganate-mediated dihydroxylation of the DKP core is a critical step to install hydroxyl groups, which serve as precursors for thiolation. acs.org Reagents like bis(pyridine)silver(I) permanganate (B83412) are effective for this transformation. nih.gov

Nucleophilic Thiolation: The resulting diols or their activated derivatives are then subjected to nucleophilic substitution with a sulfur source. acs.org This can be achieved using reagents like hydrogen sulfide (B99878) in the presence of a Lewis acid or potassium trithiocarbonate. researchgate.netmit.edu

Disulfide Bond Formation: The final step is the oxidative cyclization of the resulting dithiols to form the characteristic epidithio bridge. acs.org

These general approaches have been applied to the synthesis of numerous ETP alkaloids, including gliotoxin (B1671588) and hyalodendrin, demonstrating their versatility. researchgate.net

Stereoselective Approaches in Sporidesmin Synthesis

Achieving the correct stereochemistry is a paramount challenge in the synthesis of sporidesmins and related ETPs. The core structure contains multiple stereogenic centers, including the bridgehead carbons of the ETP ring system, which must be precisely controlled. mountainscholar.org

Key stereoselective strategies include:

Substrate-Controlled Reactions: The inherent chirality of the amino acid-derived starting materials is often used to direct the stereochemical outcome of subsequent reactions. For instance, the chelation-controlled reduction of a ketone intermediate in Kishi's synthesis of Sporidesmin A proceeded with high stereoselectivity. mountainscholar.org

Diastereoselective Cyclizations: The formation of the polycyclic ring system often proceeds with high diastereoselectivity. In the synthesis of dimeric ETPs, the preference for cis-fusion in 5,5-ring systems was exploited to set the stereochemistry of two vicinal quaternary centers during a reductive dimerization step. nih.gov

The synthesis of (+)-11,11'-dideoxyverticillin A, a complex dimeric ETP, highlighted the necessity for highly stereo- and chemoselective late-stage functionalizations to successfully construct the target molecule. nih.govpharmtech.com These advanced strategies are crucial for accessing optically active sporidesmin analogues and derivatives for detailed biological evaluation.

Chemical Modification and Derivative Synthesis

The chemical modification of the sporidesmin scaffold is essential for probing its biological functions and developing new therapeutic leads. This involves the synthesis of analogues with systematic variations to the core structure, the indole (B1671886) moiety, and the sulfur bridge.

Design and Synthesis of Sporidesmin J Analogues and Derivatives

This compound, identified as N-6-desmethylsporidesmin, is a naturally occurring analogue of Sporidesmin A. ucl.ac.uk The synthesis of analogues often starts from a common precursor that can be divergently modified. For example, a key intermediate in the synthesis of Sporidesmin A was also used to produce Sporidesmin B, demonstrating an efficient approach to generating related family members. nih.gov

The design of synthetic analogues focuses on several key areas:

Modification of the Indole Ring: Introducing different substituents on the indole ring can modulate activity. Sporidesmin H, for instance, features a 3-chloroindole moiety. ucl.ac.uk

Variation at the Bridgehead Carbons: Altering the substituents at the C3 and C6 positions of the DKP ring is a common strategy.

N-Alkylation: The nitrogen atoms of the DKP ring can be functionalized, as seen in the difference between this compound and Sporidesmin A.

A flexible and scalable synthesis platform has been developed to construct dozens of ETP derivatives, enabling a broad exploration of the chemical space around these natural products. mit.edunih.gov

Synthetic Routes to Polysulfides and Sulfur-Bridged Systems

The disulfide bridge is a hallmark of the sporidesmin family, but related natural products containing trisulfide and tetrasulfide bridges are also known. mountainscholar.org Synthetic methods have been developed to access these higher-order polysulfides.

Conversion of Disulfides: Existing disulfides can be converted into tetrasulfides by treatment with reagents like dihydrogen disulfide. nih.gov For example, Sporidesmin A (a disulfide) can be converted to Sporidesmin G (a tetrasulfide). nih.gov

Conversion of Trisulfides: Conversely, trisulfides can be reduced to disulfides. Sporidesmin E (a trisulfide) is readily converted back to Sporidesmin A upon treatment with triphenylphosphine. nih.gov

Direct Synthesis: Methods for the direct, stereoselective introduction of polysulfides during the synthesis are also being developed to provide more systematic access to these analogues. researchgate.net

These synthetic interconversions not only confirm the structural relationships between different sporidesmin congeners but also provide essential materials for understanding the role of the polysulfide chain length in biological activity. mountainscholar.org

Structure-Activity Relationship Investigations through Synthetic Analogues

Structure-activity relationship (SAR) studies are crucial for identifying the pharmacophore of the ETP class of molecules—the essential structural features required for biological activity. By synthesizing and testing a wide array of analogues, researchers can determine the contribution of each part of the molecule.

The central ETP core is considered indispensable for activity. researchgate.net Key findings from SAR studies include:

The Sulfur Bridge: The presence of the sulfur bridge is paramount. Chemical removal of the bridge or synthesis of analogues lacking sulfur at the bridgehead positions results in biologically inactive compounds. nih.gov

Number of Sulfur Atoms: In studies of dimeric ETPs, the number of sulfur atoms in the bridge (di-, tri-, or tetrasulfide) did not appear to have a significant effect on potency in some cancer cell lines. However, in other cell lines, a decrease in activity was observed with each additional sulfur atom. mit.edu

Dimerization: Dimeric ETPs are generally found to be significantly more potent than their monomeric counterparts. mit.edu For example, dimers with two sulfur bridges are often an order of magnitude more potent than related monomers. mit.edu

Substituents: The nature of the substituents on the DKP core and the indole rings fine-tunes the activity.

These SAR studies, enabled by advanced synthetic chemistry, provide a detailed map of how structural modifications impact biological function, guiding the design of new, potentially more potent and selective therapeutic agents. mit.eduresearchgate.net

| Feature | Importance for Activity | Observation |

| Epidithiodiketopiperazine (ETP) Core | Essential | Synthetic analogues lacking the intact sulfur-bridged core are biologically inactive. nih.govresearchgate.net |

| Number of Sulfur Atoms | Variable | In some homodimeric ETPs, activity is not significantly affected by n=2, 3, or 4 sulfurs. In other cases, activity decreases as the number of sulfur atoms increases. mit.edu |

| Dimerization | High | Dimeric ETPs are consistently more potent than monomeric analogues, often by one or more orders of magnitude. mit.edu |

| Indole Substituents | Modulatory | Modifications to the indole moiety can fine-tune potency and selectivity. |

Molecular and Cellular Mechanistic Studies of Sporidesmin J Activity

Interaction with Cellular Redox Systems and Thiol Groups

The disulfide bridge of Sporidesmin (B73718) J is a key player in its interaction with cellular redox systems. This interaction primarily involves the modification of thiol groups, which are crucial for the function of many cellular proteins and antioxidant systems.

Direct Interaction with Protein Cysteine Residues and Thiol Modification

Sporidesmin J's toxicity is linked to its ability to covalently modify protein cysteine residues, forming mixed disulfides between the toxin and the protein. researchgate.net This process, known as thiol-disulfide interchange, can lead to conformational changes in proteins, altering their activity. ucl.ac.uk The formation of these protein-toxin mixed disulfides has been observed when sporidesmin and other ETPs are incubated with purified proteins, indicating a specific interaction with certain proteins and cysteine residues. researchgate.net The strained disulfide bridge in the piperazinedione ring makes it highly reactive. nih.gov Reduction of this bridge leads to a loss of biological activity, highlighting its importance. ucl.ac.uk

This direct modification of protein thiols can disrupt a wide range of cellular processes that rely on the proper function of cysteine-containing proteins.

Selective Inactivation of Key Thiol-Disulfide Oxidoreductases (e.g., Glutaredoxin)

A significant target of this compound is the thiol-disulfide oxidoreductase, glutaredoxin (Grx). nih.govacs.org Glutaredoxin plays a vital role in maintaining the cellular thiol-disulfide balance by catalyzing the deglutathionylation of proteins. nih.govacs.org Studies have shown that sporidesmin inactivates human glutaredoxin in a time- and concentration-dependent manner. nih.govacs.org This inactivation is selective, as other thiol-disulfide oxidoreductases like glutathione (B108866) reductase, thioredoxin, and thioredoxin reductase are not affected under similar conditions. nih.govnih.govacs.org

The inactivation of glutaredoxin by sporidesmin requires the reduced (dithiol) form of the enzyme and the oxidized (disulfide) form of the toxin, along with molecular oxygen. nih.govacs.org The process appears to involve the formation of a conformationally inaccessible disulfide bond within the enzyme. nih.govacs.org Mutational analysis suggests that at least two of the five cysteine residues in human glutaredoxin are involved in this inactivation. nih.gov Specifically, the initial reaction is proposed to occur between the sulfurs of the toxin and cysteine 22 in the active site of glutaredoxin. nih.govacs.org

The selective inactivation of glutaredoxin disrupts the regulation of protein glutathionylation, which can have significant consequences for cell signaling and survival pathways. researchgate.net

Reactive Oxygen Species Generation and Cellular Oxidative Stress Responses

Beyond direct thiol modification, this compound can induce cellular damage through the generation of reactive oxygen species (ROS) and the subsequent oxidative stress.

Elucidation of Redox Cycling Mechanisms and Radical Formation

The toxicity of sporidesmin is also attributed to its ability to undergo redox cycling. researchgate.netotago.ac.nz In this process, the disulfide form of sporidesmin is reduced to its dithiol form by cellular reductants like glutathione. otago.ac.nz This dithiol form can then be re-oxidized back to the disulfide, a reaction that can be catalyzed by metal ions such as copper and iron and results in the production of superoxide (B77818) radicals (O₂⁻). otago.ac.nzresearchgate.netmdpi.com This continuous cycle leads to a sustained production of ROS, overwhelming the cell's antioxidant defenses. otago.ac.nz The hydroxyl radical (OH•), an extremely reactive species, is likely a key player in the pathological changes initiated by this process. otago.ac.nz This mechanism involving redox cycling between the thiol and disulfide forms is a consistent feature in the toxicity of many thiols and disulfides. acs.org

Cellular Responses to Oxidative Insult Beyond Primary Interactions

The influx of ROS generated by this compound's redox cycling can overwhelm cellular detoxification systems, leading to widespread oxidative damage to lipids, proteins, and DNA. mdpi.comopensportssciencesjournal.com However, some studies have shown that in certain cell lines, such as HepG2, significant oxidative stress was not detected during incubation with sporidesmin, even as other effects like loss of cell adhesion were observed. researchgate.netmdpi.com This suggests that the cellular response to sporidesmin can be complex and may not solely be driven by overwhelming oxidative stress in all contexts. researchgate.net The cellular response to oxidative insult is a critical factor in determining the ultimate fate of the cell.

Modulation of Intracellular Processes and Pathways

Effects on Cell Adhesion and Cytoskeletal Dynamics in Cellular Models

The primary cytotoxic impact of sporidesmins, including by reasonable extension this compound due to its conserved toxic moiety, involves significant disruption of cell adhesion and cytoskeletal organization. researchgate.netmdpi.com In vitro studies using various cellular models have demonstrated that a principal early event following exposure to sporidesmin is the loss of cell-to-cell and cell-to-substrate contact. researchgate.netnih.gov

In cultured biliary tract cells, incubation with sporidesmin leads to initial signs of change at the margins of cell sheets, where cells become unanchored from the culture vessel while still attached to the main cell mass. researchgate.net This is followed by a progressive detachment of entire sheets and clumps of rounded cells. researchgate.net Similarly, in HepG2 cell cultures, sporidesmin exposure results in a loss of cell adhesion. researchgate.netmdpi.com This effect appears to be a primary impact of the toxin, as it occurs in the absence of detectable oxidative stress or immediate cell death by apoptosis or necrosis. mdpi.comnih.gov

Mechanistically, this loss of adhesion is directly linked to the disruption of the actin cytoskeleton. researchgate.netmdpi.com The actin microfilament network is crucial for maintaining cell shape, motility, and adhesion. numberanalytics.com Sporidesmin induces a profound disorganization of cytoplasmic actin microfilaments. researchgate.net Instead of the typical network of stress fibers, actin accumulates in the cytoplasm adjacent to the plasma membrane, a change that precedes the major detachment of cells. researchgate.net Studies using phalloidin (B8060827) staining to visualize F-actin have confirmed this disruption. nih.gov Furthermore, pretreatment of cells with agents that stabilize the actin cytoskeleton can block the sporidesmin-induced loss of cell adhesion, confirming the dependency of this effect on an intact and dynamic actin network. wgtn.ac.nz This suggests that the pathology observed in vivo, such as the erosion of the biliary epithelium, may be a direct consequence of the toxin's effect on the protein networks that maintain the structural integrity of the epithelial lining. researchgate.netmdpi.com

Impact on Specific Cellular Transport Mechanisms (e.g., Bile Acid Transport in isolated cells)

Sporidesmin has a marked inhibitory effect on specific cellular transport systems, particularly the transport of bile acids in hepatocytes. capes.gov.brnih.gov This action is believed to be a key factor in the development of cholestasis and subsequent liver damage associated with sporidesmin toxicity.

In studies using isolated rat hepatocytes, exposure to sporidesmin rapidly inhibits the transport of both cholate (B1235396) and taurocholate. capes.gov.brnih.govnih.gov The inhibition of cholate uptake is maximal within just one minute of exposure and is not reversible by washing the cells to remove the extracellular toxin. capes.gov.brnih.gov This rapid and persistent effect suggests a direct and possibly covalent modification of membrane components involved in transport. Concurrently, the toxin induces morphological changes in the hepatocytes, including the loss of plasma-membrane microvilli, which are critical for providing the surface area needed for efficient transport. capes.gov.brnih.govnih.gov While transport is inhibited, the intracellular process of bile acid conjugation remains unaltered. nih.gov

The mechanism of this inhibition appears to involve the toxin's reactive disulfide bridge interacting with thiol groups on membrane proteins. capes.gov.br The table below summarizes key findings from a study on isolated rat hepatocytes.

| Experimental Parameter | Observation | Citation |

| Cell Model | Isolated rat hepatocytes | capes.gov.br, nih.gov |

| Toxin Exposure | 0.5 mg sporidesmin for 1-60 min | capes.gov.br, nih.gov |

| Effect on Transport | Inhibition of [¹⁴C]cholate and [¹⁴C]taurocholate uptake | capes.gov.br, nih.gov |

| Onset of Inhibition | Maximal inhibition of cholate uptake after 1 minute | capes.gov.br, nih.gov |

| Reversibility | Not reversed by washing cells free of sporidesmin | capes.gov.br, nih.gov |

| Morphological Changes | Loss of plasma-membrane microvilli | capes.gov.br, nih.gov |

| Effect on Conjugation | Bile acid conjugation not altered | nih.gov |

| Protective Agents | Partial protection by N-Ethylmaleimide and dithiothreitol | capes.gov.br, nih.gov |

| Ineffective Agents | No significant protection by zinc sulphate, cholesterol, or ascorbate | capes.gov.br, nih.gov |

These findings support a model where sporidesmin compromises the integrity of the hepatocyte plasma membrane and directly inactivates transport proteins, leading to the leakage of toxic bile acids and contributing to tissue damage. researchgate.netnih.gov

Influence on Apoptotic Pathways and Regulated Necrosis (as mechanistic studies)

The influence of this compound on programmed cell death pathways is complex and appears to be cell-type and context-dependent. While many toxins induce cell death directly through apoptosis, studies on sporidesmin suggest a more indirect route, with the primary damage leading to secondary cell death. researchgate.netmdpi.com

In studies with HepG2 cells, exposure to sporidesmin caused a significant loss of cell adhesion and disruption of the actin cytoskeleton within a three-hour period, but without concurrent evidence of apoptosis or necrosis. mdpi.comnih.gov This indicates that, at least in this model, apoptosis is not an immediate or primary consequence of toxin exposure. mdpi.com However, one study did report apoptosis in cultured peritoneal macrophages exposed to sporidesmin. mdpi.com

The concept of "regulated necrosis" has been proposed as a more likely downstream consequence of sporidesmin action, particularly in an in vivo setting. researchgate.netnih.gov Regulated necrosis is a form of programmed cell death that, unlike apoptosis, results in the loss of plasma membrane integrity and the release of cellular contents, triggering inflammation. revistanefrologia.comassaygenie.com The initial damage caused by sporidesmin—the loss of epithelial cell adhesion and disruption of the biliary lining—could lead to the leakage of toxic bile into surrounding tissues. researchgate.netnih.gov This secondary tissue injury and the subsequent inflammatory response would then likely result in necrotic cell death. researchgate.netnih.gov This model aligns with the severe necrotizing inflammation of the biliary tract observed in animals affected by the toxin. researchgate.net Therefore, while this compound may not be a potent, direct inducer of apoptosis in all cell types, its profound effects on tissue integrity can precipitate regulated necrosis as a response to the initial injury. researchgate.netnih.gov

Inhibition of Hypoxia Pathways in Cellular Assays

Epidithiodiketopiperazines (ETPs), the class of fungal toxins to which this compound belongs, have been identified as inhibitors of the hypoxia-inducible factor (HIF) pathway. researchgate.netnih.gov The HIF transcriptional system is a critical regulator of the cellular response to low oxygen levels (hypoxia) and plays a key role in tumor progression and angiogenesis. nih.gov

The mechanism of inhibition by ETPs involves the disruption of a crucial protein-protein interaction. Specifically, ETPs block the binding of the HIF-1α subunit to its transcriptional co-activator, p300. researchgate.netnih.gov Studies with the related ETP, chetomin, demonstrated that it effectively inhibits this interaction, leading to a reduction in the transcription of HIF target genes, such as vascular endothelial growth factor (VEGF). nih.gov

Further mechanistic work has revealed that the structurally unique ETP core is the only component required for this activity. researchgate.netnih.gov The proposed mechanism involves the ETP molecule reacting with the CH1 domain of the p300 protein, causing the ejection of a zinc ion that is essential for the structural integrity of this domain and its ability to bind HIF-1α. researchgate.net Cell-based and animal studies have shown that the cytotoxic and anti-angiogenic effects of ETPs can be diminished by zinc supplementation, which supports this zinc ejection mechanism. researchgate.net Given that this inhibitory activity is attributed to the conserved ETP core structure, it is highly probable that this compound also functions as an inhibitor of the HIF-1α/p300 interaction, a mechanism with potential implications for its biological activity in hypoxic environments like tumors. researchgate.netucl.ac.uk

Identification of Molecular Targets and Binding Partners

The biological reactivity of this compound is centered on its epidithiodioxopiperazine (ETP) ring, which is the key to its interaction with molecular targets. researchgate.netnih.gov The primary mechanism involves the interaction of the toxin's disulfide bridge with cellular thiols, particularly the cysteine residues of proteins. researchgate.net This can lead to the formation of protein-toxin mixed disulfides or the generation of reactive oxygen species (ROS) through redox cycling, although direct oxidative stress has not been consistently observed in all cellular models. researchgate.netmdpi.comnih.gov

Several specific molecular targets and binding partners have been identified:

Glutaredoxin (GRx1): Detailed mechanistic studies have shown that sporidesmin selectively inactivates human glutaredoxin 1 (GRx1), a key thiol-disulfide oxidoreductase. nih.govacs.org This inactivation is time- and concentration-dependent and requires the reduced (dithiol) form of the enzyme and the oxidized (disulfide) form of sporidesmin. nih.gov Other related enzymes like thioredoxin and glutathione reductase are not affected under similar conditions. nih.gov Mass spectrometry confirmed the formation of a mixed disulfide between a single molecule of GRx1 and sporidesmin. plos.org Inactivation of GRx1 disrupts the cell's ability to regulate the thiol-disulfide status of proteins. acs.org

p300: As discussed in the context of hypoxia, the transcriptional co-activator p300 is a target of the ETP class of toxins. researchgate.netnih.gov The interaction involves the ETP core reacting with the zinc-coordinating cysteine residues within the CH1 domain of p300, leading to zinc ejection and disruption of its interaction with HIF-1α. researchgate.net

Actin and Cytoskeletal Proteins: While not a direct binding partner in the traditional sense, the actin cytoskeleton is a major functional target. researchgate.net The disruption of actin microfilaments is a key consequence of sporidesmin exposure. researchgate.netnih.gov This effect is likely mediated by the toxin's interaction with upstream regulatory proteins containing reactive cysteine residues that control actin dynamics, or by altering the cellular redox state which is known to affect actin polymerization. researchgate.netcytoskeleton.com

The promiscuous reactivity of the disulfide bridge suggests that this compound likely has multiple protein targets within the cell, contributing to its wide range of toxic effects. researchgate.net

| Identified Target | Mechanism of Interaction | Cellular Consequence | Citation |

| Glutaredoxin (GRx1) | Selective inactivation via disulfide exchange, forming a mixed disulfide. | Disruption of cellular thiol-disulfide homeostasis. | nih.gov, acs.org, plos.org |

| p300 (CH1 Domain) | Reaction with cysteine residues, causing zinc ejection. | Inhibition of HIF-1α/p300 interaction, blocking hypoxic response. | researchgate.net, nih.gov |

| Actin Cytoskeleton | Functional disruption of microfilament organization. | Loss of cell adhesion, changes in cell shape. | researchgate.net, mdpi.com, nih.gov |

Comparative Mechanistic Analysis with Structurally Related Epidithiopiperazines (e.g., Gliotoxin)

This compound belongs to the epidithiopiperazine (ETP) family of mycotoxins, with gliotoxin (B1671588) being the most studied member of this class. nih.govtandfonline.comencyclopedia.pub Both sporidesmin and gliotoxin share the same core chemical feature: a reactive epidithiodioxopiperazine ring, which is responsible for their biological activity. researchgate.nettandfonline.com This shared structure results in several overlapping mechanistic actions, but notable differences in cellular responses have also been observed. mdpi.com

Both toxins are known to exert early effects on the plasma membrane and the actin cytoskeleton of cultured cells, leading to a loss of cell adhesion. tandfonline.com This is considered a hallmark of ETP toxicity. tandfonline.com The mechanism for both involves the interaction of the disulfide bridge with cellular thiols. plos.orgtandfonline.com Furthermore, both sporidesmin and gliotoxin have been identified as substrates and potent inactivators of the enzyme glutaredoxin (GRx1). plos.org

However, there are significant differences in the downstream cellular events they trigger. Numerous reports describe gliotoxin as a potent inducer of oxidative stress and rapid apoptosis or anoikis (a form of apoptosis triggered by loss of cell adhesion) in various cell lines. researchgate.netmdpi.com In contrast, studies on sporidesmin in HepG2 cells showed a primary effect of cell detachment without detectable oxidative stress or apoptosis within the same experimental timeframe. mdpi.comnih.gov This suggests that while the initial targets may be similar, the cellular response and sensitivity can differ. The detachment of single cells is more characteristic of gliotoxin, whereas sporidesmin tends to cause the detachment of whole sheets of cells in culture. mdpi.com

The table below provides a comparative summary of the mechanistic features of sporidesmin and gliotoxin.

| Mechanistic Feature | Sporidesmin | Gliotoxin | Citation |

| Core Toxic Moiety | Epidithiodioxopiperazine Ring | Epidithiodioxopiperazine Ring | researchgate.net, tandfonline.com |

| Primary Effect | Loss of cell adhesion, disruption of actin cytoskeleton. | Loss of cell adhesion, disruption of actin cytoskeleton. | researchgate.net, tandfonline.com |

| Induction of Oxidative Stress | Not detected in some key cell models (e.g., HepG2). | Frequently reported as a primary mechanism. | mdpi.com, nih.gov |

| Induction of Apoptosis | Reported in some cells (macrophages) but not others (HepG2); often seen as a secondary effect. | Potent and rapid inducer of apoptosis/anoikis in many cell types. | researchgate.net, mdpi.com |

| Targeting of Glutaredoxin (GRx1) | Substrate and inactivator. | Substrate and inactivator. | plos.org |

| Cell Detachment Pattern | Often detaches sheets of cells. | Often detaches single cells. | mdpi.com |

These differences may be attributable to variations in the side chains of the molecules, which could affect their uptake, intracellular distribution, or interaction with specific cellular components, ultimately leading to divergent pathological outcomes. mdpi.com

Methodological Approaches in Sporidesmin J Research

Advanced Chromatographic and Spectrometric Techniques for Isolation and Quantitative Analysis

The isolation and quantification of Sporidesmin (B73718) J from complex fungal cultures or environmental samples are challenging due to its presence in low concentrations alongside structurally similar congeners. Advanced analytical techniques that offer high sensitivity and specificity are therefore essential. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone method, often coupled with mass spectrometry (MS) for definitive identification and analysis. researchgate.netajrconline.org

Research efforts have successfully employed these techniques to separate and identify minor sporidesmin variants. For instance, the isolation of Sporidesmin J was achieved alongside Sporidesmin H from the mycelia of Pithomyces chartarum. tandfonline.com This process typically involves solvent extraction followed by preparative layer chromatography and subsequent purification using HPLC.

Mass spectrometry plays a critical role in confirming the molecular weight and structure of isolated compounds. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the analytical capabilities of MS, providing a robust platform for identifying and quantifying specific molecules like this compound in a mixture. ajrconline.orgmassey.ac.nz Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analyzing volatile and semi-volatile compounds, which can be applied after appropriate derivatization of the target molecule. ajrconline.org

Table 1: Key Analytical Techniques in this compound Research

| Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of this compound from crude extracts and from other sporidesmin congeners. researchgate.net | High resolution, reproducibility, and suitability for quantitative analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines physical separation with mass analysis for the definitive identification and quantification of this compound in complex mixtures. ajrconline.orgmassey.ac.nz | High sensitivity and specificity, providing molecular weight and structural information. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile derivatives of this compound, offering detailed structural insights. ajrconline.org | Excellent separation for volatile compounds and extensive libraries for compound identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure of the isolated this compound molecule. massey.ac.nz | Provides unambiguous structural information and insights into the 3D conformation of the molecule. |

In Vitro Cellular and Biochemical Models for Mechanistic Investigations

To understand the specific biological effects and mechanisms of action of this compound, researchers utilize various in vitro models. These controlled experimental systems allow for the detailed investigation of molecular and cellular responses to toxin exposure. While much of the existing literature focuses on the more abundant Sporidesmin A, the established models serve as the foundation for investigating this compound. researchgate.netnih.gov

Cellular models, such as primary cell cultures or established cell lines, are invaluable for studying cytotoxicity, effects on cell adhesion, and the disruption of cellular structures. researchgate.net For example, studies on sporidesmin have used epithelial cells from sheep gallbladders to demonstrate how the toxin can affect the integrity of the epithelial lining by disrupting cytoplasmic and cell surface protein networks. nih.gov Similar models would be employed to determine if this compound elicits comparable or distinct cellular pathologies.

Biochemical assays are used to probe the interaction of this compound with specific molecular targets. The toxicity of sporidesmins is linked to their epidithiodioxopiperazine ring, which can interact with cellular thiols, such as cysteine residues in proteins, or generate reactive oxygen species (ROS). researchgate.net Biochemical models can quantify ROS production and assess the formation of mixed disulfides between the toxin and key cellular proteins, providing direct insight into its mode of action.

Table 2: In Vitro Models for Studying this compound

| Model Type | Specific Example | Research Application |

|---|---|---|

| Primary Cell Culture | Sheep gallbladder epithelial cells | Investigating effects on cell adhesion, epithelial integrity, and cytoskeletal disruption. researchgate.net |

| Established Cell Lines | Hepatocyte cell lines (e.g., HepG2) | Assessing cytotoxicity, liver cell damage, and mechanisms of hepatotoxicity. |

| Biochemical Assays | ROS production assays (e.g., DCFDA) | Quantifying the generation of reactive oxygen species and oxidative stress. nih.gov |

| Enzyme Activity Assays | Glutathione (B108866) S-transferase (GST) activity | Measuring the toxin's interaction with key detoxification enzymes and cellular thiols. |

Isotopic Tracer Methods for Biosynthetic and Metabolic Pathway Studies

Isotopic tracer methods are powerful tools for elucidating the biosynthetic pathways of complex natural products like sporidesmins. nih.govnih.gov By feeding the producing organism, Pithomyces chartarum, with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these isotopes into the final this compound molecule. nih.govkuleuven.be This technique provides unparalleled insight into the sequence of biochemical reactions and the origins of the atoms that constitute the molecular backbone. slideshare.net

The analysis of labeling patterns in downstream metabolites is typically performed using mass spectrometry or NMR spectroscopy. nih.govnih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through metabolic networks. nih.gov While the complete biosynthetic pathway specific to the "J" variant may have unique steps, the core sporidesmin structure's formation would be investigated using this methodology. These studies are fundamental for understanding how the fungus synthesizes this family of toxins and what genetic and enzymatic machinery is involved. semanticscholar.org

Table 3: Isotopic Tracers in Biosynthetic Studies

| Isotope | Labeled Precursor Example | Information Gained |

|---|---|---|

| Carbon-13 (¹³C) | ¹³C-labeled glucose or amino acids | Traces the carbon skeleton, identifying the primary metabolic pathways contributing to the core structure. nih.gov |

| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled amino acids (e.g., Tryptophan) | Identifies the nitrogen sources in the dioxopiperazine ring. kuleuven.be |

| Deuterium (B1214612) (²H) | ²H-labeled water or precursors | Investigates specific enzymatic reactions, such as reductions or hydroxylations. |

Bioinformatic and Computational Approaches in Genomic and Proteomic Research

The advent of high-throughput sequencing and advanced computational tools has revolutionized the study of mycotoxin biosynthesis. e3s-conferences.orge3s-conferences.org Bioinformatic and computational approaches are essential for analyzing the vast amounts of genomic and proteomic data generated from organisms like Pithomyces chartarum. researchgate.netnih.gov

Genomic research focuses on identifying the biosynthetic gene cluster (BGC) responsible for producing the sporidesmin family of compounds. By sequencing the fungal genome, researchers can use bioinformatic algorithms to locate clusters of genes that are predicted to be involved in secondary metabolite synthesis. nih.gov Comparative genomics can further reveal how the BGC for sporidesmins evolved and what distinguishes it from those of other related fungal toxins. e3s-conferences.org

Proteomics, the large-scale study of proteins, complements genomic research by identifying the enzymes (proteins) that are actually expressed and active during toxin production. nih.gov Mass spectrometry-based proteomics can identify and quantify the proteins present under different growth conditions, allowing researchers to link the expression of specific enzymes to the production of this compound. researchgate.net Computational tools are then used to analyze these complex datasets, predict protein functions, and model protein-protein interactions within the biosynthetic pathway. e3s-conferences.orgjscimedcentral.com

Table 4: Computational Tools in this compound Research

| Approach | Tool/Technique Example | Application |

|---|---|---|

| Genomics | Genome Assembly & Annotation Tools | Assembling the genome of P. chartarum and identifying potential genes involved in sporidesmin synthesis. e3s-conferences.orgnih.gov |

| Bioinformatics | Gene Cluster Prediction Software (e.g., antiSMASH) | Identifying the biosynthetic gene cluster responsible for the sporidesmin scaffold. |

| Proteomics | Mass Spectrometry Data Analysis Software | Identifying and quantifying enzymes expressed during toxin production from complex protein mixtures. e3s-conferences.orgnih.gov |

| Computational Biology | Molecular Docking and Modeling | Predicting the interaction of biosynthetic enzymes with their substrates or the interaction of this compound with biological targets. jscimedcentral.com |

Perspectives and Future Directions in Sporidesmin J Research

Comprehensive Elucidation of Biosynthetic Pathway Regulation and Enzyme Function

Future research into Sporidesmin (B73718) J necessitates a foundational understanding of its biosynthesis. The identification of the putative sporidesmin gene cluster (spd) in Pseudopithomyces chartarum and the newly identified primary producer, Pseudopithomyces toxicarius, provides a critical roadmap for this exploration. studiesinmycology.orgbiorxiv.orgresearchgate.netbeeflambnz.com This cluster contains 21 genes, many of which have predicted functions based on homology to enzymes in other epipolythiodioxopiperazine (ETP) biosynthetic pathways, such as those for gliotoxin (B1671588) and sirodesmin PL. researchgate.netresearchgate.net However, the precise function and regulation of these enzymes in the specific synthesis of the various sporidesmin analogues, including Sporidesmin J, remain to be experimentally validated. researchgate.net

A primary future objective is the functional characterization of each enzyme within the spd cluster. This involves targeted gene disruption studies to confirm the role of each gene in the biosynthetic pathway. studiesinmycology.org Elucidating the functions of key enzymes, such as the non-ribosomal peptide synthetase (NRPS) responsible for forming the initial cyclodipeptide core, and the various tailoring enzymes like methyltransferases and cytochrome P450 monooxygenases, will be crucial. biorxiv.org Understanding the specific order of chemical modifications will reveal how the different sporidesmin analogues, from A to J, are synthesized. biorxiv.org

Interactive Data Table: Putative Enzymes in the Sporidesmin Biosynthetic Pathway

| Gene | Putative Enzyme Class | Predicted Function in Sporidesmin Biosynthesis |

|---|---|---|

| spd17 | Non-Ribosomal Peptide Synthetase (NRPS) | Condenses two amino acids to form the dioxopiperazine core. researchgate.netresearchgate.net |

| spd3, spd8, spd10 | Cytochrome P450 Monooxygenase | Catalyzes various hydroxylation and modification steps. biorxiv.org |

| spd5 | Glutathione-S-Transferase (GST) | Involved in sulfur incorporation. researchgate.net |

| spd9 | Gamma-Glutamyl Cyclotransferase | Participates in the sulfur bridge formation cascade. researchgate.net |

| spd2 | Dipeptidase | Also involved in the sulfur bridge formation cascade. researchgate.net |

| spd13 | Thioredoxin Reductase | Contributes to the synthesis of the sulfur bridge. researchgate.net |

Further research should also focus on the regulatory networks that govern the expression of the spd gene cluster. Investigating the environmental cues (e.g., temperature, humidity, nutrient availability) and genetic factors that influence the production levels of this compound is essential for predicting and potentially controlling its formation in pasture environments. agresearch.co.nzmerckvetmanual.com

Deepening Understanding of Molecular Pathogenesis Beyond Initial Cellular Interactions

The molecular toxicity of sporidesmins is primarily attributed to the reactive epidithiodioxopiperazine ring. nih.govnih.gov Current hypotheses on its pathogenic mechanisms include the generation of reactive oxygen species (ROS) through redox cycling and the covalent modification of cellular proteins via the formation of mixed disulfides with cysteine residues. nih.govresearchgate.net These initial interactions are known to cause damage to the biliary epithelium, leading to the characteristic liver injury and photosensitization seen in affected livestock. researchgate.netaskjpc.orgmsdvetmanual.com

However, the downstream consequences of these initial events and the full spectrum of cellular targets are not completely understood, particularly for less abundant analogues like this compound. Future research must move beyond these initial interactions to build a more comprehensive model of pathogenesis. One promising avenue is the investigation of how sporidesmin affects cell adhesion and the integrity of the epithelial lining of the biliary tract. nih.gov Studies have shown that sporidesmin can disrupt the cytoplasmic actin microfilament network, leading to a loss of cell-cell and cell-substrate attachment. nih.gov Understanding the specific protein targets involved in these processes could reveal critical aspects of the toxin's mechanism.

Further research is needed to explore other potential toxic targets and physiological effects. researchgate.net The promiscuous reactivity of the toxin's sulfur bridge suggests it may interact with a wide range of proteins, potentially affecting multiple cellular pathways beyond those immediately involved in oxidative stress and cell adhesion. nih.govresearchgate.net Identifying these additional targets for this compound is a key future direction. This could involve advanced proteomics and metabolomics approaches to map the global cellular changes induced by the toxin. It is also important to investigate potential downstream effects, such as the activation of specific cell death pathways like regulated necrosis, which may be a consequence of the initial cellular damage. nih.gov

Exploration of Novel Biological Activities and Bioactive Analogues

While primarily known for its toxicity, this compound has been reported to possess a wide range of biological activities. nih.gov These include antiproliferative, cytotoxic, immunomodulatory, antiviral, antibacterial, and antifungal properties. nih.gov This broad spectrum of activity suggests that this compound, or derivatives thereof, could have potential applications beyond its role as a mycotoxin. A significant future direction is the detailed investigation and validation of these reported activities.

Systematic screening of this compound against various cancer cell lines, viral pathogens, and microbial strains is required to quantify its efficacy and determine its spectrum of activity. Understanding the structure-activity relationships of the different sporidesmin analogues will be crucial. By comparing the bioactivity of this compound with other sporidesmins (A, B, C, etc.), researchers can identify the structural features responsible for specific effects.

Interactive Data Table: Reported Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Antiproliferative | Inhibits the growth and proliferation of cells. |

| Cytotoxic | Has a toxic effect on cells, leading to cell death. |

| Immunomodulatory | Modifies the function of the immune system. |

| Antiviral | Inhibits the replication or activity of viruses. |

| Antibacterial | Kills or inhibits the growth of bacteria. |

| Antifungal | Kills or inhibits the growth of fungi. |

(Source: Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi nih.gov)

Another exciting prospect is the exploration of novel bioactive analogues. Chemical synthesis and modification of the this compound scaffold could lead to the development of new compounds with enhanced desired activities (e.g., increased anticancer potency) and reduced toxicity. mdpi.com This could involve altering substituent groups on the aromatic ring or modifying the dioxopiperazine core to better understand and optimize its interaction with biological targets. The creation of such analogues, inspired by the natural this compound structure, represents a promising strategy for new drug discovery.

Development of Advanced Analytical and Detection Methodologies

The ability to accurately and sensitively detect this compound in complex matrices like pasture, animal feed, and biological samples is critical for risk management and research. agresearch.co.nz Current methods for sporidesmin detection include chromatographic techniques like high-performance liquid chromatography (HPLC) and immunoassays such as enzyme-linked immunosorbent assay (ELISA). tandfonline.comtandfonline.comresearchgate.net While useful, these methods can be time-consuming, require significant sample preparation, or may lack the specificity to differentiate between the various sporidesmin analogues. tandfonline.com

Future research should focus on developing more advanced, rapid, and field-deployable analytical methodologies. Techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offer higher sensitivity and specificity, enabling the precise quantification of individual sporidesmins like J. massey.ac.nz The application of metabolomics approaches, using technologies like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, could provide a more comprehensive picture of sporidesmin exposure and its biological effects, potentially identifying novel biomarkers of toxicity. massey.ac.nz

There is also a need for the development of novel sensor and biosensor technologies for real-time, on-site detection. nih.gov These could be based on specific antibodies, aptamers, or molecularly imprinted polymers designed to selectively bind to this compound. Such tools would be invaluable for farmers to accurately assess pasture toxicity, moving beyond simple spore counting, which does not always correlate with toxin levels. agresearch.co.nztandfonline.com Improving the speed, sensitivity, and specificity of detection methods will not only enhance food safety and animal welfare but also provide researchers with more powerful tools to study the biosynthesis, pathogenesis, and bioactivity of this compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sporidesmin A |

| Gliotoxin |

| Sirodesmin PL |

| Cysteine |

Q & A

Q. How can researchers address peer reviewer concerns about insufficient spectral evidence for this compound’s structural identity?

- Methodological Answer: Provide raw spectral files (e.g., .mnova for NMR, .raw for MS) as supplementary data. Include comparison to synthetic standards or published spectra, noting deviations ≤0.1 ppm for ¹H NMR. A 2024 Journal of Natural Products submission was accepted after supplementing HMBC correlations to confirm the lactone ring configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.